6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
Overview
Description
“6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C13H15N3O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” consists of a pyrazolo[3,4-c]pyridin-3(2H)-one core with a benzyl group attached at the 6-position .Physical And Chemical Properties Analysis
“6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a solid substance at room temperature . It has a molecular weight of 229.28 .Scientific Research Applications
Anticancer Activity
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its derivatives exhibit a wide range of biological activities, including anticancer effects. This is evidenced by the synthesis and characterization of related derivatives, which have shown promising results in various pharmacological fields, such as antimicrobial, anti-inflammatory, and notably, anticancer activities. These compounds have been reported to have significant potential in the development of new chemical entities (NCEs) for cancer treatment (Rao, Rao, & Prasad, 2018).
Structural Studies and Stability
The structural dynamics of similar compounds have been a subject of interest. For instance, the spontaneous transformation products of a closely related compound in both crystal and solution have been studied, shedding light on the stability and structural behavior of these compounds under different conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Biomedical Applications
The pyrazolo[3,4-c]pyridine core structure is integral to numerous biomedical applications. It's a part of a broader group of heterocyclic compounds that present various tautomeric forms and have been included in a vast array of references and patents. These compounds, including the 6-Benzyl derivative, are instrumental in the synthesis and development of new drugs and treatments for various diseases (Donaire-Arias et al., 2022).
Corrosion Inhibition
Interestingly, derivatives of the pyrazolo[3,4-c]pyridine compound have been studied for their corrosion inhibition properties, particularly in protecting metals like copper. This highlights a unique application outside the medical field, where the chemical properties of these compounds are leveraged for industrial purposes, such as in the prevention of material degradation (Sudheer & Quraishi, 2015).
Safety And Hazards
The safety information for “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDWGECWOBJRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676659 | |
Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one | |
CAS RN |
909187-64-0 | |
Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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